molecular formula C22H20BrN3O3S B15038681 N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

Cat. No.: B15038681
M. Wt: 486.4 g/mol
InChI Key: VDONDUCWSFWCGV-LFVJCYFKSA-N
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Description

N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of 4-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(4-bromophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C22H20BrN3O3S/c1-16(17-8-12-19(23)13-9-17)24-25-22(27)18-10-14-20(15-11-18)26(2)30(28,29)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,25,27)/b24-16+

InChI Key

VDONDUCWSFWCGV-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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